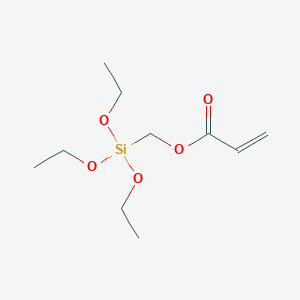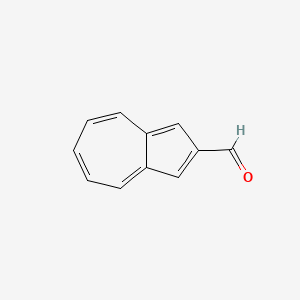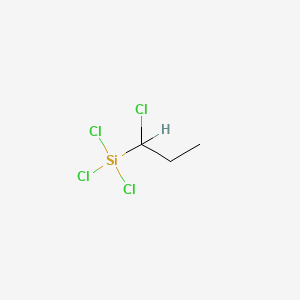
2-Propenoic acid, (triethoxysilyl)methyl ester
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (triethoxysilyl)methyl ester typically involves the reaction of acrylic acid with chloromethyl triethoxysilane in the presence of a base such as triethylamine and a polymerization inhibitor like hydroquinone . The reaction is carried out in toluene at a temperature range of 80-100°C for about 5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain a high yield of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.
Major Products Formed
Hydrolysis: 2-Propenoic acid and triethoxysilanol.
Polymerization: Polymers with silane functional groups.
科学的研究の応用
2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing biocompatible coatings and implants.
作用機序
The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: A similar compound with a methacrylate moiety, used in similar applications but with different properties due to the presence of the methacrylate group.
Uniqueness
2-Propenoic acid, (triethoxysilyl)methyl ester is unique due to the presence of both the propenoic acid and triethoxysilyl groups, which impart distinct reactivity and functionality. This dual functionality makes it particularly valuable in applications requiring both polymerization and surface modification capabilities.
特性
IUPAC Name |
triethoxysilylmethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXKFKVDQRWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619314 | |
| Record name | (Triethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78884-71-6 | |
| Record name | (Triethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)










